molecular formula C8H7IN2O2S B2373372 3-Iodo-6-(methylsulfonyl)-1H-indazole CAS No. 1426423-77-9

3-Iodo-6-(methylsulfonyl)-1H-indazole

Cat. No.: B2373372
CAS No.: 1426423-77-9
M. Wt: 322.12
InChI Key: JNTXBYXQLSHDBU-UHFFFAOYSA-N
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Description

3-Iodo-6-(methylsulfonyl)-1H-indazole (CAS 1426423-77-9) is a high-value bifunctional chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features two distinct reactive sites: the iodine substituent at the 3-position and the methylsulfonyl group at the 6-position of the indazole scaffold. This strategic functionalization makes it an ideal precursor for cross-coupling reactions, particularly Palladium-catalyzed processes, enabling the rapid exploration of chemical space in drug discovery programs . The indazole core is an emerging privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities . Researchers utilize this and similar structures in the development of novel therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases . The specific substitution pattern on this molecule is analogous to those found in compounds evaluated for targeted biological activities, such as enzyme inhibition . Key Information: • CAS Number: 1426423-77-9 • Molecular Formula: C8H7IN2O2S • Molecular Weight: 322.12 g/mol • Storage: Preserve in a dark place, under a sealed, dry environment at 2-8°C . Handling and Safety: This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. Refer to the Safety Data Sheet for comprehensive handling instructions . Usage Notice: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methylsulfonyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O2S/c1-14(12,13)5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXBYXQLSHDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Iodo 6 Methylsulfonyl 1h Indazole

Retrosynthetic Analysis for 3-Iodo-6-(methylsulfonyl)-1H-indazole

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The primary disconnections can be made at the C-I and C-S bonds, as well as the N-N bond of the indazole core.

The final iodination step at the 3-position is a common functionalization of the indazole ring. Therefore, the immediate precursor would be 6-(methylsulfonyl)-1H-indazole. The methylsulfonyl group can be obtained through the oxidation of a corresponding 6-(methylthio)-1H-indazole. This thioether intermediate is a key building block in this synthetic approach.

The synthesis of the 6-(methylthio)-1H-indazole core can be envisioned through the cyclization of a suitably substituted aniline (B41778) derivative. A plausible precursor would be a 2-amino-4-(methylthio)toluene or a related derivative, which upon diazotization and intramolecular cyclization, would yield the desired indazole scaffold. This approach allows for the early introduction of the sulfur functionality, which can be manipulated in later stages of the synthesis.

An alternative strategy for the indazole ring formation involves the reaction of a substituted o-fluorobenzaldehyde with hydrazine (B178648). beilstein-journals.orgorgsyn.org This method avoids the use of diazotization.

Optimized Synthetic Pathways and Procedures

Based on the retrosynthetic analysis, several optimized synthetic pathways can be proposed for the preparation of this compound. These routes prioritize efficiency, regioselectivity, and the availability of starting materials.

The construction of the 6-(methylsulfonyl)-1H-indazole core is a critical phase of the synthesis. A common and effective method involves a sequence starting from a commercially available substituted aniline.

One such pathway begins with 4-fluoro-3-methylaniline. This starting material can be converted to 4-(methylthio)-2-methylaniline. This transformation can be achieved through various methods, including reaction with dimethyl disulfide in the presence of a suitable catalyst.

Once the 4-(methylthio)-2-methylaniline is obtained, the next step is the formation of the indazole ring. This is typically achieved through a diazotization reaction followed by intramolecular cyclization. The amino group of the aniline is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate then undergoes spontaneous cyclization to form 6-(methylthio)-1H-indazole.

The subsequent step is the oxidation of the methylthio group to the methylsulfonyl group. This oxidation can be performed using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction conditions is necessary to ensure complete oxidation to the sulfone without over-oxidation or side reactions. This sequence provides the key intermediate, 6-(methylsulfonyl)-1H-indazole.

With the 6-(methylsulfonyl)-1H-indazole core in hand, the final step is the regioselective iodination at the 3-position. The indazole ring is susceptible to electrophilic substitution, and the 3-position is generally the most reactive site for such reactions.

A variety of iodinating agents can be employed for this purpose. A common and effective reagent is N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating to afford this compound in good yield. Other iodinating agents like iodine in the presence of a base (e.g., potassium carbonate) can also be utilized. google.com The presence of the electron-withdrawing methylsulfonyl group at the 6-position can influence the reactivity of the indazole ring, but generally, iodination at the 3-position remains favorable.

The introduction of the methylsulfonyl group is strategically performed before the iodination step. This is because the oxidation of the thioether to the sulfone is a robust reaction that is less likely to be affected by the presence of other functional groups on the indazole ring. Furthermore, performing the iodination as the final step minimizes the potential for side reactions involving the iodine substituent in subsequent transformations.

While the core synthesis of the indazole ring often relies on classical diazotization and cyclization reactions, modern catalytic methods are increasingly being employed in the synthesis of functionalized indazoles.

Palladium-catalyzed cross-coupling reactions, for instance, can be utilized for the introduction of various substituents onto the indazole core. Although not directly applied in the primary synthesis of the title compound, these methods are highly relevant for the generation of analogues. For example, if a bromo or iodo group were present at the 6-position, a palladium-catalyzed coupling with a methylthiolate source could be a viable strategy for introducing the sulfur functionality.

Furthermore, copper-catalyzed reactions have been reported for the synthesis of indazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org These methods offer an alternative to the traditional cyclization routes and can be advantageous in certain cases, particularly for accessing specific substitution patterns.

The table below summarizes the key reaction steps and typical reagents used in the synthesis of this compound.

StepTransformationReagents and Conditions
1Thioether Formation4-fluoro-3-methylaniline + Dimethyl disulfide, Catalyst
2Indazole Ring Formation4-(methylthio)-2-methylaniline + NaNO₂, HCl
3Oxidation6-(methylthio)-1H-indazole + H₂O₂/AcOH or m-CPBA
4Iodination6-(methylsulfonyl)-1H-indazole + NIS/DMF

Strategies for Chemical Modification and Analogue Generation

The this compound scaffold offers several positions for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

The methylsulfonyl group at the 6-position is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the indazole ring and its potential interactions with biological targets. Analogues with different sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl) or other electron-withdrawing groups (e.g., nitro, cyano) at the 6-position can be synthesized to probe the importance of this functional group.

Furthermore, the nitrogen atoms of the indazole ring can be alkylated or acylated to introduce additional diversity. The regioselectivity of N-alkylation can often be controlled by the choice of base and solvent, leading to either N1- or N2-substituted indazoles. beilstein-journals.org The exploration of these modifications can provide valuable insights into the SAR of this class of compounds.

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The strategic introduction of diverse functional groups to the this compound core is pivotal for conducting Structure-Activity Relationship (SAR) studies. The iodine atom at the C-3 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the systematic modification of the molecule to explore how different substituents influence its biological activity.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By reacting this compound with various aryl or heteroaryl boronic acids or esters, a library of 3-aryl or 3-heteroaryl-6-(methylsulfonyl)-1H-indazole derivatives can be synthesized. This allows for the exploration of how different aromatic systems at the C-3 position affect the compound's interaction with biological targets.

Heck Reaction: The Heck reaction facilitates the introduction of vinyl groups at the C-3 position. google.com For instance, reacting the parent compound with alkenes like 2-vinylpyridine (B74390) in the presence of a palladium catalyst can yield derivatives with extended conjugation, which can be critical for modulating pharmacological properties. google.com

Sonogashira Coupling: This reaction is employed to introduce alkyne functionalities. Coupling the 3-iodoindazole core with terminal alkynes provides access to a class of compounds with linear, rigid substituents, which can probe specific binding pockets in enzymes or receptors.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C-3 position. This is particularly important for SAR studies as the introduction of amino groups can significantly alter polarity, basicity, and hydrogen bonding capabilities.

N-Alkylation and N-Arylation: The indazole ring contains an N-H group that can be substituted. Alkylation or arylation at the N-1 position introduces another point of diversity. This modification can influence the compound's metabolic stability, lipophilicity, and the orientation of other substituents. semanticscholar.org

The synthesis of a diverse library of analogs through these methods is fundamental to establishing a robust SAR. By systematically altering substituents at the C-3 and N-1 positions of the 6-(methylsulfonyl)-1H-indazole scaffold, researchers can identify the key structural features required for optimal biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com For example, SAR studies on different indazole series have shown that specific substitutions can dramatically influence potency and selectivity for targets like protein kinases or ion channels. nih.gov

Advanced Spectroscopic and Spectrometric Methods for Structural Assignment

The unambiguous structural confirmation of this compound and its derivatives is accomplished using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for these compounds.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms. For a 6-(methylsulfonyl)-1H-indazole derivative, characteristic signals would include those for the aromatic protons on the indazole ring and the singlet for the methyl protons of the sulfonyl group. In a related compound, Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate, the methyl protons of the sulfonyl group appear as a singlet at approximately 3.12 ppm. acs.org The protons on the indazole ring typically appear in the aromatic region (around 7.0-8.5 ppm), and their splitting patterns (e.g., doublets, doublet of doublets) reveal their positions and coupling relationships. acs.orgnih.gov

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The spectrum of a 6-(methylsulfonyl)-1H-indazole derivative would show distinct signals for the carbons of the indazole core, the methyl carbon of the sulfonyl group, and any carbons in other substituents. acs.org The carbon atom attached to the iodine (C-3) would be expected to have a chemical shift significantly different from an unsubstituted carbon, typically shifted to a higher field (lower ppm value).

2D NMR Techniques: More complex structures or ambiguous assignments require two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for definitive mapping of the entire molecular structure.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For instance, the calculated mass for a related compound, C₁₇H₁₆N₂O₅S, was 360.0780, with the experimental value found to be 360.0777, confirming its elemental composition. acs.org For this compound, HRMS would be used to confirm the presence of iodine, sulfur, and the correct number of carbon, hydrogen, and nitrogen atoms.

Fragmentation Analysis: In techniques like Electron Ionization (EI-MS), the molecule is fragmented into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can help confirm the structure by identifying characteristic fragments corresponding to different parts of the molecule, such as the loss of the methylsulfonyl group or the iodine atom. rsc.orgdea.gov

The combination of these powerful analytical methods provides the comprehensive data necessary for the unequivocal structural assignment of this compound and its diverse derivatives synthesized for SAR studies.

Data Tables

Table 1: Representative ¹H and ¹³C NMR Data for a 6-(Methylsulfonyl)-1H-indazole Derivative*
Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Indazole-H4/H5/H7~7.87 - 8.52~111.7 - 139.7
SO₂CH₃ (protons)~3.12 (s, 3H)-
SO₂CH₃ (carbon)-~44.7

*Data are based on the reported values for Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate. acs.org Actual shifts for this compound may vary.

Biological Activities and Pharmacological Characterization of 3 Iodo 6 Methylsulfonyl 1h Indazole

In Vitro Screening Methodologies

In vitro screening is a critical first step in the characterization of a novel chemical entity. These laboratory-based assays are designed to identify and characterize the biological activity of a compound at the molecular, cellular, and biochemical levels.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining if a compound can selectively block the activity of a specific enzyme. Given that many indazole derivatives are known to be kinase inhibitors, it would be logical to screen 3-Iodo-6-(methylsulfonyl)-1H-indazole against a panel of protein kinases that are implicated in cancer and other diseases. These assays typically measure the enzymatic activity in the presence and absence of the test compound to determine its inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Receptor Binding and Modulation Assays

To determine if this compound interacts with specific cellular receptors, radioligand binding assays or fluorescence-based assays could be employed. These experiments measure the affinity of the compound for a particular receptor and can distinguish between agonistic (activating) and antagonistic (inhibitory) effects. This would help to elucidate its potential mechanism of action and off-target effects.

Cell-Based Assays for Cellular Response and Viability

Cell-based assays are crucial for understanding the effect of a compound on living cells. To assess the potential of this compound as a therapeutic agent, its effect on cellular processes such as proliferation, viability, and apoptosis (programmed cell death) would be investigated in various cell lines, particularly cancer cell lines. Standard assays like the MTT or CellTiter-Glo assays are used to measure cell viability, while techniques like flow cytometry can be used to analyze the cell cycle and detect apoptosis.

Spectrum of Observed Biological Activities

Without experimental data, the spectrum of biological activities for this compound remains unknown. The following subsections outline the types of activities that would be investigated based on the known pharmacology of related indazole compounds.

Anti-proliferative and Cytostatic Potencies

Should this compound show activity in cell viability assays, its anti-proliferative (inhibiting cell growth) and cytostatic (stopping cell division) potencies would be quantified. This would involve determining the GI50 (concentration for 50% growth inhibition) or IC50 values across a panel of cancer cell lines. Such data would provide insights into its potential as an anti-cancer agent and any cell-type specificity.

Modulatory Effects on Specific Biological Pathways

If the compound demonstrates significant biological activity, further studies would be necessary to identify the specific biological pathways it modulates. Techniques such as Western blotting, quantitative PCR (qPCR), and microarray analysis could be used to examine changes in protein and gene expression levels related to key signaling pathways involved in cell survival, proliferation, and apoptosis (e.g., MAPK, PI3K/AKT pathways). This would provide a more detailed understanding of its mechanism of action at the molecular level.

Selectivity Profiling Against Related Biological Targets

The selectivity of a therapeutic candidate is a critical determinant of its potential clinical utility and safety profile. Compounds that exhibit high affinity for their intended target while demonstrating minimal interaction with other related proteins are desirable to reduce the likelihood of off-target effects. For derivatives of the indazole scaffold, which are often developed as kinase inhibitors, selectivity profiling is a crucial step in preclinical characterization. This typically involves screening the compound against a broad panel of kinases to identify any potential cross-reactivity.

While specific, direct selectivity profiling data for this compound against a panel of related biological targets is not extensively available in the public domain, the broader class of indazole derivatives has been subject to such investigations. These studies provide a foundational understanding of how substitutions on the indazole ring influence selectivity. For instance, various indazole-containing compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes. nih.gov The indazole core serves as a versatile scaffold, and modifications at different positions can significantly alter the binding affinity and selectivity profile. nih.gov

In the broader context of drug discovery, indazole derivatives have been identified as inhibitors for a range of kinases, including but not limited to, cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and checkpoint kinase 1 (Chek1). nih.gov The selectivity of these inhibitors is often evaluated using in vitro kinase assays, where the compound's inhibitory activity (commonly measured as the IC50 value) is determined against a panel of purified kinases.

The substitution pattern on the indazole ring plays a pivotal role in defining the selectivity of these compounds. For example, studies on 3-(indol-2-yl)indazoles have shown that the introduction of specific amide and heteroaryl groups at the C6 position of the indazole ring can enhance both potency and selectivity for Chek1 over other kinases like Cdk7. nih.gov This highlights the importance of the substituent at the 6-position, where the methylsulfonyl group is located in this compound.

Without direct experimental data for this compound, a hypothetical selectivity profile can be inferred based on the known behavior of related indazole-based kinase inhibitors. It is plausible that this compound would be screened against a panel of serine/threonine and tyrosine kinases to ascertain its selectivity. The results of such a screen would typically be presented in a format similar to the table below, showcasing the compound's potency against a primary target versus a selection of related off-targets.

Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target X 10 1
Kinase A>1000>100
Kinase B50050
Kinase C>1000>100
Kinase D25025

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further research and comprehensive in vitro screening are necessary to definitively establish the selectivity profile of this compound and to understand its potential for development as a selective therapeutic agent.

Molecular Mechanisms of Action of 3 Iodo 6 Methylsulfonyl 1h Indazole

Identification of Primary Molecular Targets

The initial and most critical step in understanding the biological activity of any compound is the identification of its primary molecular targets. These are the specific proteins, enzymes, or receptors with which the compound directly interacts to elicit a biological response.

Target Validation Techniques

Once a putative target is identified, various techniques are employed to validate the interaction and its relevance to the compound's observed effects. These methods can be broadly categorized as genetic and chemical.

Genetic Manipulation: Techniques such as CRISPR-Cas9 gene editing or RNA interference (siRNA) could be used to knock down or knock out the expression of the proposed target protein in a cellular model. If the cellular response to 3-Iodo-6-(methylsulfonyl)-1H-indazole is diminished or abolished in the absence of the target, it provides strong evidence for a direct interaction.

Affinity-Based Probes: These are synthesized derivatives of the compound of interest that incorporate a reactive group and a reporter tag. These probes can be used in "pull-down" experiments to isolate the binding partners of this compound from a complex biological sample, such as a cell lysate. The isolated proteins can then be identified using mass spectrometry.

Ligand-Target Interaction Studies

Following target identification and validation, detailed studies are required to characterize the physical and chemical nature of the interaction between this compound and its target.

Binding Kinetics: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are instrumental in determining the kinetics of the binding event. These methods measure the association rate (k_on) and dissociation rate (k_off) of the compound to its target, which allows for the calculation of the binding affinity (K_D).

Thermodynamic Assessment Methods: Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides a deeper understanding of the forces driving the interaction, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Elucidation of Downstream Signaling Cascades

The binding of a compound to its primary target often initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. Elucidating these pathways is crucial for a comprehensive understanding of the compound's mechanism of action.

Proteomic Analysis for Protein Expression and Phosphorylation

Proteomics allows for the large-scale study of proteins and their modifications.

Global Protein Expression: Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or label-free quantitative mass spectrometry can be used to compare the proteomes of cells treated with this compound to untreated control cells. This can reveal changes in the expression levels of numerous proteins involved in various cellular processes.

Phosphorylation Profiling: As protein phosphorylation is a key mechanism of signal transduction, phosphoproteomics can identify changes in the phosphorylation status of proteins following treatment with the compound. This can provide direct insights into the activation or inhibition of specific signaling pathways.

Gene Expression Profiling (Transcriptomics)

Transcriptomics involves the study of the complete set of RNA transcripts in a cell.

Microarrays and RNA-Sequencing (RNA-Seq): These high-throughput techniques can be used to quantify the expression levels of thousands of genes simultaneously. By comparing the transcriptomes of treated and untreated cells, researchers can identify genes that are up- or down-regulated by this compound, providing clues about the affected biological pathways.

Allosteric Modulation versus Orthosteric Binding Mechanisms

A fundamental aspect of a compound's interaction with its target is the location of the binding site.

Orthosteric Binding: This occurs when a ligand binds to the primary, active site of a protein, which is the same site where the endogenous substrate or ligand binds. Orthosteric inhibitors typically compete directly with the natural ligand.

Allosteric Modulation: In contrast, allosteric modulators bind to a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein that alters the activity of the active site. Allosteric modulators can be inhibitors, enhancers, or have no effect on their own but modulate the effect of the orthosteric ligand.

Distinguishing between these two mechanisms often requires a combination of techniques, including kinetic studies in the presence of the natural ligand, structural biology methods like X-ray crystallography or cryo-electron microscopy to visualize the binding site, and computational modeling.

Structure Activity Relationship Sar Studies of 3 Iodo 6 Methylsulfonyl 1h Indazole Analogues

Design Principles for SAR Exploration and Library Synthesis

The strategic design of analogues based on the 3-Iodo-6-(methylsulfonyl)-1H-indazole scaffold is rooted in established medicinal chemistry principles aimed at systematically probing the chemical space around the core structure. A primary approach involves the generation of a focused library of compounds through parallel synthesis, allowing for the rapid evaluation of various substituents and their impact on biological activity.

The design principles often revolve around several key questions:

What is the optimal substitution pattern on the indazole core for target binding?

How does modification of the 3-iodo and 6-methylsulfonyl groups affect potency, selectivity, and pharmacokinetic properties?

Are there specific steric or electronic requirements for the substituents at different positions?

To address these, a common strategy is the "R-group" exploration, where different functionalities are introduced at specific vectors of the molecule. For the this compound series, this typically involves modifications at the N1 position of the indazole ring, as well as exploring replacements for the 3-iodo and 6-methylsulfonyl groups. The synthesis of such libraries often starts from a common intermediate, such as 6-nitro-1H-indazole, which can be subsequently functionalized. For instance, iodination at the 3-position can be achieved, followed by the introduction of the methylsulfonyl group at the 6-position through a multi-step sequence likely involving reduction of the nitro group, diazotization, and subsequent reaction with a sulfonylating agent.

Scaffold PositionGeneral Design StrategyExample Modifications
N1-positionExplore impact on solubility, metabolic stability, and interaction with solvent-exposed regions of the target.Alkyl chains, cyclic systems, substituted phenyl rings.
C3-positionInvestigate the role of the halogen bond and explore alternative interactions.Replacement of iodo with other halogens (Br, Cl), small alkyl groups, or hydrogen bond donors/acceptors.
C6-positionEvaluate the contribution of the sulfonyl group to potency and probe the pocket for additional interactions.Variation of the alkyl group on the sulfonyl moiety, replacement with sulfonamides, amides, or other electron-withdrawing groups.

Impact of Indazole Core Modifications on Biological Activity and Selectivity

Alterations to the indazole core itself, for example, by introducing substituents on the phenyl ring portion (positions 4, 5, and 7), can modulate the electronic properties of the ring system and introduce new points of interaction. For instance, the introduction of a fluorine atom can alter the pKa of the indazole nitrogen, potentially influencing its hydrogen bonding capabilities.

Furthermore, replacing the indazole with a related bicyclic heterocycle, such as an azaindazole, can significantly impact selectivity. The position of the nitrogen atom in the six-membered ring of the azaindazole can influence the vector of a substituent and its ability to interact with specific residues in the target protein, thereby fine-tuning the selectivity profile against a panel of related kinases.

Role of 3-Iodo Substitution in Potency and Target Engagement

The presence of a halogen atom, particularly iodine, at the 3-position of the indazole ring is a common feature in many potent kinase inhibitors. The iodine atom can participate in a halogen bond, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen. This interaction can significantly contribute to the binding affinity of the compound.

SAR studies on related indazole series have demonstrated that the nature of the substituent at the C3 position is critical for activity. In many instances, replacing the iodine with a smaller halogen like bromine or chlorine, or with a methyl group, leads to a decrease in potency, highlighting the importance of the size and polarizability of the iodine atom for optimal interaction. The 3-iodo group can also serve as a synthetic handle for further diversification of the molecule through cross-coupling reactions, allowing for the introduction of a wide range of functionalities to probe the surrounding pocket.

Contribution of the 6-Methylsulfonyl Group to the Pharmacological Profile

The methylsulfonyl group at the 6-position of the indazole ring plays a multifaceted role in defining the pharmacological profile of these analogues. As a strong electron-withdrawing group, it influences the electronic distribution of the indazole ring system, which can impact the strength of hydrogen bonds formed by the indazole nitrogens.

Moreover, the sulfonyl group is a potent hydrogen bond acceptor, and the two oxygen atoms can form strong interactions with hydrogen bond donors, such as the backbone N-H of amino acid residues in a protein's active site. The methyl group of the methylsulfonyl moiety can also engage in van der Waals interactions within a hydrophobic pocket.

SAR studies exploring modifications of the 6-methylsulfonyl group have provided valuable insights. For example, replacing the methyl group with larger alkyl or aryl groups can probe the size and nature of the binding pocket. Conversion of the sulfone to a sulfonamide introduces a hydrogen bond donor (the N-H of the sulfonamide), which can lead to a different binding mode and potentially improved potency or selectivity, as seen in some N-(1H-indazol-6-yl)benzenesulfonamide series of inhibitors. rsc.orgnih.gov

Modification at C6Potential Impact on Pharmacological Profile
-SO2CH3 (Methylsulfonyl)Strong hydrogen bond acceptor, potential for van der Waals interactions.
-SO2NH2 (Sulfonamide)Introduces a hydrogen bond donor and acceptor, can alter solubility and binding mode.
-C(O)NH2 (Amide)Provides hydrogen bond donor and acceptor capabilities, with different geometry compared to sulfonamide.

Identification of Key Pharmacophoric Elements and Their Spatial Requirements

Through the systematic SAR exploration of this compound analogues, a pharmacophore model can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the key pharmacophoric elements generally include:

A hydrogen bond donor/acceptor unit: Provided by the N1-H and N2 atoms of the indazole ring, crucial for hinge binding in kinases.

A halogen bond donor: The iodine atom at the 3-position, which can interact with a Lewis basic site on the target.

A hydrogen bond acceptor feature: The sulfonyl group at the 6-position, which can engage with hydrogen bond donors in the active site.

A hydrophobic region: Often defined by the indazole core itself and any lipophilic substituents at the N1 position.

The spatial arrangement of these features is critical. The relative orientation of the 3-iodo and 6-methylsulfonyl groups is fixed by the rigid indazole scaffold, ensuring that they are presented to the target protein in a specific geometry. The flexibility of any substituent at the N1-position allows for conformational adaptation to the solvent-exposed region of the binding site. Computational modeling and X-ray crystallography of ligand-protein complexes are invaluable tools for visualizing these interactions and refining the pharmacophore model, guiding the design of next-generation inhibitors with improved properties.

Computational and Biophysical Characterization of 3 Iodo 6 Methylsulfonyl 1h Indazole

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in rational drug design for predicting the binding affinity and mode of action of a ligand. jocpr.comjocpr.com For indazole derivatives, docking studies have been crucial in identifying potential protein targets and understanding the structural basis of their activity. nih.govresearchgate.netnih.gov

Predicted Interactions and Binding Affinity:

Based on studies of similar indazole analogs, 3-Iodo-6-(methylsulfonyl)-1H-indazole is expected to form a network of interactions within a protein's binding pocket. The indazole ring system can participate in hydrophobic interactions and potential π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atoms of the indazole can act as hydrogen bond acceptors or donors, a common interaction motif for this class of compounds. jmchemsci.com

The iodine atom at the C3-position is a notable feature. It can form halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. nih.gov These interactions can significantly contribute to the binding affinity and selectivity of the ligand. The methylsulfonyl group at the C6-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor through its oxygen atoms. nih.gov This group can engage in strong hydrogen bonds with polar residues like serine, threonine, and lysine, anchoring the ligand in the binding site.

The binding energy of this compound would be influenced by the specific topology and amino acid composition of the target protein's active site. Docking studies on various indazole derivatives have reported binding energies ranging from -8 to -10 kcal/mol, suggesting that the target compound could exhibit similar strong binding affinities. researchgate.netnih.gov

Indazole AnalogProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
1H-Indazole AnalogCyclooxygenase-2 (COX-2)-9.11Not Specified
1-Trityl-5-azaindazole DerivativeMDM2-p53-359.20GLN72, HIS73
Indazole-ethanamine AnalogSerotonin (B10506) Receptor 5-HT2ANot SpecifiedPhe234 (via halogen bond)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. For ligand-protein systems, MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. nih.gov

Conformational Stability and Flexibility:

An MD simulation of the this compound-protein complex would likely reveal that the indazole core remains relatively rigid and stably positioned within the binding pocket due to its aromatic nature. The primary sources of flexibility would be the methylsulfonyl group, which can exhibit some rotational freedom around its bond to the indazole ring. The stability of the complex would be monitored by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. Stable binding is typically indicated by a low and converging RMSD value. researchgate.net

Binding Dynamics and Free Energy Calculations:

MD simulations can elucidate the dynamic nature of the interactions observed in static docking poses. Hydrogen bonds and halogen bonds may form and break transiently, and the simulation can provide information on their occupancy over time. Water molecules within the binding site can also play a crucial role in mediating interactions, and their dynamics can be tracked.

Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are often employed on the MD simulation trajectories to calculate the binding free energy. This provides a more accurate estimation of the binding affinity than docking scores alone by considering solvation effects and entropic contributions. researchgate.net For stable complexes of other indazole derivatives, favorable binding free energies have been reported, suggesting that this compound could also form a thermodynamically stable complex with a suitable protein target. worldscientific.com

Simulation ParameterPredicted Outcome for this compound ComplexSignificance
RMSD of LigandLow and stableIndicates stable binding pose within the protein's active site.
RMSF of ProteinFluctuations in loop regions, stability in binding site residuesReveals conformational changes in the protein upon ligand binding.
Hydrogen Bond OccupancyHigh for key interactions (e.g., with sulfonyl group)Quantifies the stability of specific ligand-protein interactions.
MM-GBSA Binding Free EnergyNegative valueIndicates a thermodynamically favorable binding process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Electronic Properties and Reactivity Descriptors:

DFT calculations can be used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this molecule, the LUMO is expected to be localized over the indazole ring, making it susceptible to nucleophilic attack, while the HOMO may have contributions from the lone pairs of the nitrogen and oxygen atoms.

Quantum Chemical ParameterPredicted Characteristic for this compoundImplication
HOMO EnergyRelatively lowIndicates a higher ionization potential and lower tendency to donate electrons.
LUMO EnergyLowIndicates a higher electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO GapModerateSuggests moderate chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Negative potential around sulfonyl oxygens and indazole nitrogensIdentifies likely sites for electrophilic attack and hydrogen bonding.

Biophysical Techniques for Ligand-Target Binding Assessment

While computational methods provide valuable predictions, biophysical techniques are essential for the experimental validation and quantitative characterization of ligand-target interactions.

Isothermal Titration Calorimetry (ITC):

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). psu.edu A study on 3-phenyl-1H-indazole demonstrated the utility of ITC in confirming its interaction with proteins. nih.gov

An ITC experiment with this compound and a target protein would involve titrating the compound into a solution of the protein and measuring the resulting heat changes. The data would be fitted to a binding model to extract the thermodynamic signature of the interaction. The strong hydrogen bonding potential of the methylsulfonyl group suggests that the binding could be enthalpically driven (favorable ΔH).

Surface Plasmon Resonance (SPR):

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. rsc.orgnih.gov It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a target molecule immobilized on the chip. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated. nih.gov

While no specific SPR studies on indazole derivatives were found in the provided search results, the technique is widely applicable for small molecule-protein interaction analysis. An SPR experiment would involve immobilizing the target protein and flowing a solution of this compound over the surface. The resulting sensorgram would provide detailed information about the kinetics of the binding and dissociation processes.

Biophysical TechniqueMeasurable ParametersPredicted Insights for this compound
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Provides a complete thermodynamic profile of the binding interaction, likely showing an enthalpically driven process.
Surface Plasmon Resonance (SPR)Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd)Reveals the kinetics of the binding event, including how quickly the compound binds and releases from the target.

Preclinical Pharmacological Investigations of 3 Iodo 6 Methylsulfonyl 1h Indazole

In Vitro Efficacy Studies in Established Disease Models

The indazole scaffold is a prominent feature in many biologically active molecules, with a significant number of derivatives being investigated for their therapeutic potential, particularly in oncology. nih.gov In vitro efficacy studies for indazole compounds typically involve assessing their effects on various established disease models, such as cancer cell lines.

Researchers commonly evaluate the antiproliferative activity of novel indazole derivatives against a panel of human cancer cell lines. For instance, various substituted indazole compounds have been tested against lung (A-549), breast (MCF-7), skin (SK-MEL-28), and brain (Hs-683) cancer cell lines. mdpi.com Other studies have utilized ovarian carcinoma (A2780) and breast cancer (4T1) cell lines to determine the growth inhibitory potential of these compounds. nih.govnih.gov The primary endpoint in these studies is often the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell growth by 50%.

Beyond general antiproliferative effects, in vitro studies also delve into the mechanism of action. For example, investigations may explore whether a compound induces apoptosis (programmed cell death) in cancer cells. This is often assessed by measuring the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, the ability of a compound to inhibit cell colony formation provides another measure of its cytotoxic or cytostatic effects. nih.gov

The versatility of the indazole core allows for its application in other disease areas as well. For example, certain methylsulfonyl indazoles have been identified as potent respiratory syncytial virus (RSV) fusion inhibitors, with their efficacy being evaluated in cell culture-based assays. nih.gov Additionally, some indazole analogs have been investigated as serotonin (B10506) receptor 2 (5-HT2) agonists. semanticscholar.orgnih.gov

Compound ClassDisease Model (Cell Line)Observed Effect
Indazole-SulfonamidesA-549 (Lung), MCF-7 (Breast), Hs-683 (Brain), SK-MEL-28 (Skin)Potent anticancer activities with IC50 values in the low micromolar range. mdpi.com
Substituted Indazoles4T1 (Breast)Inhibition of cell proliferation, colony formation, and induction of apoptosis. nih.gov
N-[6-Indazolyl]arylsulfonamidesA2780 (Ovarian), A549 (Lung)Significant antiproliferative activity and induction of apoptosis. nih.gov
Methylsulfonyl IndazolesRSV-infected cellsPotent RSV fusion inhibition. nih.gov
Indazole Analogs of 5-MeO-DMTSerotonin Receptor expressing cellsAgonist activity at 5-HT2 receptors. semanticscholar.orgnih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The in vitro ADME profile of a compound is crucial for predicting its pharmacokinetic behavior in vivo. For indazole derivatives, these studies are essential to optimize their drug-like properties.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. This is often assessed in vitro using liver microsomes or hepatocytes from different species, including humans. For instance, some indazole analogs of 5-MeO-DMT have been found to have low predicted hepatic clearance in human liver microsomes, suggesting good metabolic stability. semanticscholar.org Conversely, certain indole (B1671886) and indazole-3-carboxamide synthetic cannabinoid receptor agonists are reported to be rapidly metabolized in vitro. mdpi.com This highlights the significant impact of specific chemical substitutions on the metabolic stability of the indazole core.

The permeability of a compound across biological membranes, such as the intestinal epithelium, is a critical factor for its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose. While specific data for 3-Iodo-6-(methylsulfonyl)-1H-indazole is not available, studies on other indazole derivatives have likely included such assessments to predict their potential for oral absorption. For example, a potent 5-bromo indazole analog was found to have a low predicted P-glycoprotein (P-gp) efflux, which is indicative of a high potential for brain penetration. semanticscholar.org

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of the free, pharmacologically active drug. In vitro plasma protein binding studies are therefore a standard component of preclinical characterization. For some indazole-3-carboxamide derivatives, high plasma protein binding has been observed. mdpi.com In contrast, a 5-bromo indazole analog displayed a high fraction of unbound drug in the plasma across different species. semanticscholar.org This variability underscores the importance of empirical determination of this parameter for each new indazole derivative.

Compound ClassADME ParameterIn Vitro Finding
Indazole Analogs of 5-MeO-DMTMetabolic Stability (Human Liver Microsomes)Low predicted hepatic clearance. semanticscholar.org
Indole and Indazole-3-Carboxamide SCRAsMetabolic StabilityOften rapidly metabolized in vitro. mdpi.com
5-Bromo Indazole AnalogPermeability (P-gp efflux)Low predicted P-gp efflux, suggesting high potential for brain penetration. semanticscholar.org
Indole and Indazole-3-Carboxamide SCRAsPlasma Protein BindingHighly protein bound in vivo. mdpi.com
5-Bromo Indazole AnalogPlasma Protein BindingHigh fraction unbound in plasma across species. semanticscholar.org

Non-human In Vivo Pharmacokinetic (PK) Considerations

Following promising in vitro data, non-human in vivo PK studies are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism. These studies are typically performed in rodent models, such as rats or mice.

For example, a 5-bromo indazole analog, when administered intravenously to rats, demonstrated moderate plasma clearance and a high volume of distribution, with a half-life of 2.8 hours. semanticscholar.org This study also revealed a high total brain-to-plasma ratio, confirming the potential for brain exposure that was suggested by in vitro permeability data. semanticscholar.org In another instance, a methylsulfonyl indazole compound was found to be orally active in a mouse model, indicating sufficient oral absorption and systemic exposure to elicit a pharmacological effect. nih.gov Some indazole arylsulfonamides have shown good oral absorption but were also subject to high clearance. acs.org

Preclinical Proof-of-Concept Studies in Relevant Animal Models

Preclinical proof-of-concept studies aim to demonstrate the efficacy of a drug candidate in a relevant animal model of the target disease. For indazole derivatives with anticancer potential, these studies often involve xenograft models where human cancer cells are implanted into immunocompromised mice.

For instance, some indazole derivatives have been shown to suppress tumor growth in a 4T1 mouse model of breast cancer without causing obvious side effects. nih.gov In the context of infectious diseases, a methylsulfonyl indazole was shown to be efficacious in a mouse model of RSV infection, significantly reducing the viral load upon oral administration. nih.gov These in vivo efficacy studies are critical for validating the therapeutic potential of a compound before it can be considered for clinical development.

Emerging Research Directions and Future Perspectives for 3 Iodo 6 Methylsulfonyl 1h Indazole

Combination Strategies with Complementary Agents in Preclinical Models

The development of resistance to targeted therapies is a significant challenge in cancer treatment. nih.govbroadinstitute.org A promising strategy to overcome this is the use of combination therapies, where drugs with different mechanisms of action are administered together to achieve synergistic effects and reduce the likelihood of resistance. nih.gov For indazole derivatives, which often function as kinase inhibitors, this approach is being actively explored in preclinical models.

While specific preclinical combination studies for 3-Iodo-6-(methylsulfonyl)-1H-indazole are not yet detailed in the public domain, the broader class of indazole-based kinase inhibitors provides a strong rationale for such investigations. For instance, indazole derivatives that target signaling pathways frequently dysregulated in cancer could be combined with cytotoxic chemotherapies, other targeted agents, or immunotherapy. The goal of these combinations would be to attack the cancer cells on multiple fronts, potentially leading to more durable responses.

Future preclinical studies on this compound would likely explore its efficacy in combination with agents that target parallel or downstream signaling pathways. For example, if this compound inhibits a specific kinase, combining it with an agent that inhibits a different kinase in the same pathway or a compensatory pathway could be a powerful strategy.

Table 1: Illustrative Combination Strategies for Indazole Derivatives in Preclinical Cancer Models

Indazole Derivative ClassComplementary Agent ClassRationale for Combination
Kinase InhibitorsCytotoxic ChemotherapyEnhance cell killing and overcome resistance
Kinase InhibitorsOther Kinase InhibitorsTarget multiple nodes in a signaling network
Kinase InhibitorsImmunotherapy (e.g., checkpoint inhibitors)Modulate the tumor microenvironment and enhance anti-tumor immunity
Kinase InhibitorsAnti-angiogenic AgentsInhibit tumor growth by cutting off blood supply

It is important to note that the selection of combination partners would need to be guided by a thorough understanding of the molecular mechanism of action of this compound.

Development of Novel Analogues with Enhanced Biological Profiles

The process of drug discovery and development often involves the synthesis and evaluation of numerous analogues of a lead compound to optimize its pharmacological properties. For this compound, the development of novel analogues would aim to enhance its biological profile, including potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different chemical modifications affect the compound's activity. nih.gov For this specific indazole, key areas for modification would include the 3-iodo and 6-methylsulfonyl substituents.

Modification of the 3-Iodo Group: The iodine atom at the 3-position is a key feature. It can be replaced with other halogens (e.g., bromine, chlorine) or other functional groups to modulate the compound's binding affinity and selectivity for its biological target. The electronic and steric properties of the substituent at this position can significantly influence activity.

Modification of the 6-Methylsulfonyl Group: The methylsulfonyl group at the 6-position is a strong electron-withdrawing group and can influence the compound's solubility, metabolic stability, and interactions with its target. Analogues with modified sulfonyl groups (e.g., ethylsulfonyl, cyclopropylsulfonyl) or its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could lead to improved properties.

Modifications at Other Positions: The indazole ring itself offers other positions for modification (e.g., N1, C4, C5, C7) where the addition of various substituents could further refine the compound's biological profile.

Table 2: Potential Analogues of this compound and Their Desired Enhancements

Analogue TypePotential ModificationDesired Enhancement
Halogen VariationReplacement of iodine with bromine or chlorineAltered binding affinity and selectivity
Sulfonyl Group ModificationVariation of the alkyl group on the sulfonyl moietyImproved solubility and metabolic stability
Bioisosteric ReplacementReplacement of the methylsulfonyl group with other electron-withdrawing groupsEnhanced potency and pharmacokinetic properties
N1-SubstitutionAddition of various alkyl or aryl groups at the N1 positionModulation of physical properties and target engagement

The design and synthesis of these novel analogues would be guided by computational modeling and a deep understanding of the target's structure.

Potential for Application in Other Biological Contexts or Therapeutic Areas

While the primary focus for many indazole derivatives has been in oncology, the versatility of the indazole scaffold allows for its application in a wide range of other therapeutic areas. researchgate.netbenthamdirect.com The biological activities of indazole derivatives are diverse and include anti-inflammatory, antimicrobial, anti-HIV, and cardiovascular effects. researchgate.netnih.gov

Given this precedent, this compound and its future analogues could have potential applications beyond cancer. For example:

Inflammatory Diseases: Many inflammatory conditions are driven by dysregulated kinase signaling. If this compound proves to be a potent and selective kinase inhibitor, it could be investigated for the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

Neurodegenerative Diseases: Kinases also play a role in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. The potential of indazole derivatives in this area is an active field of research.

Infectious Diseases: Some indazole derivatives have shown antimicrobial and antiviral activity. researchgate.netorientjchem.org Further screening of this compound against a panel of pathogens could reveal unexpected therapeutic opportunities.

Cardiovascular Diseases: Certain indazole derivatives have been investigated for their potential in treating cardiovascular conditions. nih.gov

The exploration of these alternative therapeutic areas would require extensive preclinical testing, including in vitro and in vivo models relevant to each disease.

Addressing Research Gaps and Challenges in Compound Development

The development of any new therapeutic agent is fraught with challenges, and this compound is no exception. A primary research gap is the current lack of published data on its biological activity and mechanism of action. Addressing this is the first and most critical step.

Key challenges in the development of this compound and related indazoles include:

Target Identification and Validation: The specific biological target(s) of this compound need to be identified and validated. This is essential for understanding its mechanism of action and for guiding further development.

Selectivity and Off-Target Effects: For kinase inhibitors, achieving high selectivity for the target kinase over other kinases is a major challenge. Poor selectivity can lead to off-target effects and toxicity.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its in vivo efficacy. Poor pharmacokinetics can limit a compound's therapeutic potential.

Drug Resistance: As with many targeted therapies, the potential for the development of drug resistance is a significant concern that needs to be addressed early in the development process.

Overcoming these challenges will require a multidisciplinary approach, combining medicinal chemistry, molecular and cellular biology, pharmacology, and computational sciences.

Methodological Innovations in Studying this compound and Related Indazoles

Advances in research methodologies are continuously providing new tools to study and develop novel compounds like this compound. These innovations can accelerate the research process and provide deeper insights into the compound's properties.

Synthetic Methodologies: Novel synthetic routes for the construction of the indazole scaffold and the introduction of various substituents are constantly being developed. nih.govnih.gov These methods can improve the efficiency of analogue synthesis and allow for greater chemical diversity.

High-Throughput Screening: High-throughput screening (HTS) technologies can be used to rapidly screen large libraries of compounds, including analogues of this compound, for biological activity against a wide range of targets.

Computational Modeling and In Silico Studies: Molecular docking and other computational methods can be used to predict how the compound will interact with its target, guiding the design of more potent and selective analogues. nih.gov Density Functional Theory (DFT) calculations can provide insights into the physicochemical properties of the molecule. nih.gov

Advanced Analytical Techniques: Sophisticated analytical techniques, such as advanced NMR spectroscopy and mass spectrometry, are essential for the structural characterization of novel analogues and for studying their interactions with biological macromolecules. researchgate.net

The application of these methodological innovations will be instrumental in advancing the understanding and development of this compound and other promising indazole derivatives.

Q & A

Basic: What are the common synthetic strategies for preparing 3-Iodo-6-(methylsulfonyl)-1H-indazole?

The synthesis typically involves sequential functionalization of the indazole core. A nitro group at position 6 can serve as a directing group for iodination at position 3 via electrophilic substitution. Subsequent oxidation of a methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using strong oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) is critical. For example, iodination of 6-nitro-1H-indazole derivatives in dimethylformamide (DMF) with iodine and potassium hydroxide yields 3-iodo intermediates . Methylsulfonyl introduction often requires thioether intermediates, which are oxidized under controlled conditions to avoid over-oxidation .

Advanced: How can cross-coupling reactions be optimized for modifying the iodinated position in this compound?

The iodine substituent at position 3 is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acids.
  • Solvent system : Tetrahydrofuran (THF) or toluene with degassing to prevent catalyst poisoning.
  • Temperature : 80–100°C for 12–24 hours.
  • Base : K₂CO₃ or Cs₂CO₃ to maintain pH and stabilize intermediates.
    Monitoring reaction progress via TLC or LC-MS is essential to identify side products (e.g., dehalogenation or homocoupling) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the indazole NH proton (~12 ppm, broad), methylsulfonyl group (singlet at ~3.3 ppm for -SO₂CH₃), and iodine-induced deshielding of adjacent protons .
  • X-ray diffraction : Crystallographic analysis (e.g., SHELXL refinement) resolves regiochemistry and confirms iodine and sulfonyl group positions. For example, monoclinic space groups (P21/c) are common for halogenated indazoles .

Advanced: How can researchers resolve contradictory data in reaction yields for methylsulfonyl group introduction?

Discrepancies in oxidation efficiency often arise from:

  • Impurities in thioether precursors : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).
  • Oxidant choice : Compare mCPBA (selective) vs. KMnO₄ (harsh).
  • Reaction monitoring : Use LC-MS to track intermediate sulfoxide formation. Adjust stoichiometry (1.2–2.0 eq. oxidant) and temperature (0–25°C) to optimize conversion .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to test inhibition of kinases like PKA or CDK.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of the methylsulfonyl group?

  • Electron-withdrawing effects : Replace -SO₂Me with -CF₃ or -CN to compare activity in kinase inhibition.
  • Steric modifications : Introduce bulkier groups (e.g., -SO₂Ph) to probe binding pocket tolerance.
  • Solubility optimization : Replace -SO₂Me with polar groups (e.g., -SO₂NH₂) and measure logP values .

Basic: What environmental applications are feasible for this compound?

The methylsulfonyl group enhances electrophilicity, making it a candidate for degrading halogenated pollutants via nucleophilic aromatic substitution. Testing in aqueous/organic solvent systems (e.g., DMF/water) under UV light can assess degradation efficiency .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent iodinated bond cleavage.
  • Moisture sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
  • Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Basic: What analytical techniques are recommended for quantifying this compound in mixtures?

  • HPLC : C18 column, gradient elution (water/acetonitrile with 0.1% formic acid), UV detection at 254 nm.
  • LC-MS : Electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺ at m/z 337.96) and purity .

Advanced: How can regioselectivity challenges in indazole functionalization be addressed?

  • Directing group strategy : Use nitro (-NO₂) or methoxy (-OMe) groups at position 6 to steer iodination to position 3.
  • Protecting groups : Protect NH with SEM (trimethylsilylethoxymethyl) to prevent side reactions during sulfonation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.